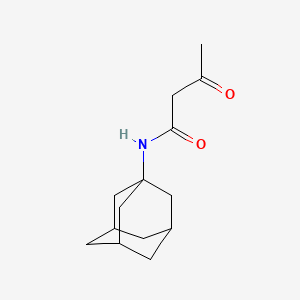![molecular formula C16H15ClN2O3 B3912049 4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912049.png)
4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Overview
Description
4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as MPPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves its ability to interact with DNA and inhibit the activity of certain enzymes involved in DNA replication. This results in the inhibition of cell growth and division, which is particularly relevant in cancer research. In addition, 4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and division, modulation of neurotransmitter activity, and induction of apoptosis (programmed cell death). These effects are mediated through the compound's interactions with DNA and enzymes involved in DNA replication.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide for lab experiments is its ability to selectively target cancer cells, making it a promising candidate for the development of new cancer therapies. In addition, 4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been found to have a relatively low toxicity profile, making it a safer alternative to some existing cancer drugs. However, one limitation of 4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide, including the development of new cancer therapies based on its mechanism of action, the investigation of its potential as a therapeutic agent for neurodegenerative disorders, and the optimization of its pharmacokinetic and pharmacodynamic properties. In addition, further research is needed to better understand the molecular mechanisms underlying 4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide's effects on DNA replication and neurotransmitter activity.
Scientific Research Applications
4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential applications in various scientific research fields, including cancer research, drug discovery, and neuroscience. In cancer research, 4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been found to inhibit the growth of certain cancer cells by interfering with their DNA replication process. In drug discovery, 4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, 4-chloro-N'-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative disorders.
properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-2-8-14(9-3-11)21-10-15(20)22-19-16(18)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFKQWPIPBYLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[Amino(4-chlorophenyl)methylidene]amino 2-(4-methylphenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3911972.png)


![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}piperazine](/img/structure/B3911997.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]methionine](/img/structure/B3912003.png)
![N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B3912017.png)


![benzyl N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucinate](/img/structure/B3912029.png)
![4-[5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-penten-2-one](/img/structure/B3912041.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B3912043.png)
![4-methyl-N'-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B3912054.png)
![2-(2-methoxyphenyl)-N'-{[(3-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B3912057.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide](/img/structure/B3912068.png)